molecular formula C14H14ClNO2 B2354692 1-Chloro-4-morpholin-4-yl-2-naphthol CAS No. 159596-04-0

1-Chloro-4-morpholin-4-yl-2-naphthol

Cat. No. B2354692
Key on ui cas rn: 159596-04-0
M. Wt: 263.72
InChI Key: CQMPZTLEBQKQBT-UHFFFAOYSA-N
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Patent
US05623005

Procedure details

2-Naphthol (28.8 g; 0.200 mol) was dissolved in toluene (200 ml) by warming. The pale brown solution was cooled and vigorously stirred until the naphthol began to precipitate and chlorine (31.29 g;0.442 mol) was then passed through the solution at approximately 2.5-3.0 g/min followed immediately by nitrogen gas. The resulting amber solution was treated firstly with triethylamine (24.68 g;0.244 mol) in one portion and then with a solution of morpholine (17.40 g;0.20 mol) in toluene (180 ml) dropwise over 1.5 hours keeping the temperature at 15°-20° C. The resulting brown mixture was filtered to remove triethylamine hydrochloride as a white amorphous solid. The toluene filtrate was washed with water, dried and evaporated to give 1-chloro-4-morpholino-2-naphthol as a brown viscous oil (57.76 g). Purification by chromatography over silica (eluent: 15% ethyl acetate in toluene) gave the product as an off-white solid (34.37 g;65%). Further purification by crystallisation from toluene gave the product as a white solid, m.pt. 163°-65° C. ##STR18## (b) 4-Morpholino-2-naphthol
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.29 g
Type
reactant
Reaction Step Three
Quantity
24.68 g
Type
reactant
Reaction Step Four
Quantity
17.4 g
Type
reactant
Reaction Step Five
Quantity
180 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].C1C=CC2C(=CC=CC=2O)C=1.[Cl:23]Cl.C(N(CC)CC)C.[NH:32]1[CH2:37][CH2:36][O:35][CH2:34][CH2:33]1>C1(C)C=CC=CC=1>[Cl:23][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([N:32]2[CH2:37][CH2:36][O:35][CH2:34][CH2:33]2)=[CH:3][C:2]=1[OH:11]

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC=2C(C1)=CC=CC2O
Step Three
Name
Quantity
31.29 g
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
24.68 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
17.4 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
180 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming
TEMPERATURE
Type
TEMPERATURE
Details
The pale brown solution was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate
CUSTOM
Type
CUSTOM
Details
at 15°-20° C
FILTRATION
Type
FILTRATION
Details
The resulting brown mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride as a white amorphous solid
WASH
Type
WASH
Details
The toluene filtrate was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C2=CC=CC=C12)N1CCOCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 57.76 g
YIELD: CALCULATEDPERCENTYIELD 109.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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